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Compound of Interest

3-Hydroxy-4-methoxy-2-
Compound Name:
nitrobenzaldehyde

Cat. No.: B3021471

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methoxy-2-
nitrobenzaldehyde

Introduction

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS No: 6284-92-0) is a substituted aromatic
aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] Its unique
molecular architecture, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups,
makes it a versatile building block for constructing complex molecules.[1] This guide, designed
for researchers, chemists, and drug development professionals, provides a comprehensive
overview of its essential physicochemical properties. Understanding these characteristics is
paramount for its effective handling, reaction optimization, and application in the synthesis of
high-value compounds, including pharmaceuticals, agrochemicals, and novel materials.[1]

The strategic placement of an electron-withdrawing nitro group ortho to the aldehyde and meta
to the hydroxyl group, combined with the electron-donating methoxy group, creates a unique
electronic and steric environment that dictates the molecule's reactivity and physical behavior.
This document will delve into these properties, providing both established data and the
standardized experimental protocols for their validation.

Caption: Chemical structure of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde.
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Part 1: Core Molecular and Physical Data

A precise understanding of a compound's fundamental properties is the bedrock of its
application. The data presented below are essential for stoichiometric calculations, analytical
method development, and safety assessments.

Table 1: Chemical Identifiers and Molecular Formula

Identifier Value

CAS Number 6284-92-0[1][2]

Molecular Formula CsH7NOs[1][3]

Molecular Weight 197.15 g/mol [1]

InChl Key SIJAKQVOAWQEVJIV-UHFFFAOYSA-NI[3]
Synonyms 2-Nitro-3-hydroxy-4-methoxybenzaldehyde|[3]

Table 2: Key Physicochemical Properties
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Property Value Significance

Indicates the compound is a
) ) stable solid at ambient
Melting Point 147-148 °C[1][4] )
temperatures with moderate

crystal lattice energy.

High boiling point reflects
N ) strong intermolecular forces,
Boiling Point 343.1 °C (at 760 mmHQg)[1][5] ) i )
including hydrogen bonding

from the hydroxyl group.

Important for assessing fire
Flash Point 161.3 °C[5] hazard during handling and

scale-up operations.

Defines the physical state for
Appearance Solid[3] handling, storage, and

formulation.

_ Recommended conditions to
2-8°C, sealed, dry, under inert o ) N
Storage maintain chemical stability and
gas[1][5] .
prevent degradation.

Part 2: Solubility, Partitioning, and Acidity

These properties are critical predictors of a molecule's behavior in both chemical and biological
systems, influencing everything from reaction solvent selection to pharmacokinetic profiles in
drug discovery.

Solubility Profile

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is reported to be insoluble in water but soluble in
organic solvents such as alcohols, ethers, and ketones.[5] This behavior is a direct
consequence of its molecular structure. While the polar hydroxyl, nitro, and aldehyde groups
can engage in hydrogen bonding, their influence is counteracted by the predominantly non-
polar aromatic ring, leading to poor affinity for the highly polar water matrix. Conversely, it
readily dissolves in organic solvents that can accommodate both its polar and non-polar
features.
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Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial metric for estimating a molecule's

lipophilicity. For this compound, the LogP is reported as 2.00.[2]

o Expert Insight: A LogP value of 2.00 suggests a balanced hydrophilic-lipophilic character. In
the context of drug development, this value is favorable, as it often correlates with good
membrane permeability and absorption, falling within the desired range suggested by
frameworks like Lipinski's Rule of Five. It indicates that the molecule can efficiently partition
from an aqueous phase (like the extracellular matrix) into a lipid phase (like a cell

membrane).

Octanol-Water Partitioning (LogP)

Aqueous Phase (Water) Organic Phase (Octanol)

K_ow = [Org]/[Aq]

Click to download full resolution via product page

Caption: Conceptual diagram of the octanol-water partition coefficient (LogP).

Acidity (pKa)

The predicted pKa for 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is 7.03.[5]
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e Mechanistic Explanation: This acidity is attributed to the phenolic hydroxyl group. Its acidity is
significantly enhanced (pKa is lowered) by the presence of two strong electron-withdrawing
groups: the ortho-nitro group and the para-aldehyde group. These groups stabilize the
resulting phenoxide anion through resonance and inductive effects, facilitating the
dissociation of the proton.

e Practical Implication: A pKa near physiological pH (7.4) means that the molecule will exist as
a mixture of its neutral (protonated) and anionic (deprotonated) forms in biological systems.
This equilibrium is critical as it dictates aqueous solubility, receptor binding interactions, and
metabolic pathways.

Caption: Acid-base equilibrium of the phenolic hydroxyl group.

Part 3: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following are standardized, self-validating
protocols for determining key physicochemical properties applicable to this compound.

Protocol 3.1: Melting Point Determination via Capillary
Method

This method provides a precise melting range, which is an indicator of purity.

e Preparation: Ensure the compound is dry and finely powdered. Pack a small amount into a
capillary tube to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
e Measurement:
o Heat rapidly to about 15-20 °C below the expected melting point (147 °C).

o Causality: A rapid initial heating saves time, but a slow ramp rate near the melting point is
critical for thermal equilibrium between the sample and the thermometer.

o Decrease the heating rate to 1-2 °C per minute.
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» Data Recording: Record the temperature at which the first liquid drop appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-
T2. A narrow range (<2 °C) indicates high purity.

» Validation: Perform the measurement in triplicate. The results should be within a narrow
margin of error. Calibrate the apparatus periodically with certified standards (e.qg.,
benzophenone, caffeine).

Protocol 3.2: LogP Determination via HPLC Method
(Based on OECD Guideline 117)

This is a rapid and reliable alternative to the shake-flask method for determining the partition
coefficient.

e Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is
linearly correlated with its LogP. By calibrating the system with standards of known LogP
values, the LogP of the test compound can be determined.

e System Setup:

o Column: C18 stationary phase.

o Mobile Phase: Isocratic mixture of methanol and water.

o Detector: UV detector set to a wavelength where the compound has strong absorbance.
 Calibration:

o Prepare solutions of at least 6-8 reference compounds with known LogP values that
bracket the expected LogP of the test compound (e.g., values from 1.0 to 3.0).

[¢]

Inject each standard and record its retention time (t_R).

o

Calculate the dead time (t_0) using an unretained compound (e.g., sodium nitrate).

o

Calculate the capacity factor (k) for each standard: k=(t R-t 0)/t_O.
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o Plot log(k) vs. known LogP values. A linear regression should yield a correlation coefficient
(r2) > 0.98 for a valid calibration.

¢ Measurement:

o Prepare a solution of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the mobile phase.

o Inject the sample and record its retention time. Calculate its log(k).

o Calculation: Use the linear regression equation from the calibration curve to calculate the
LogP of the test compound.

» Validation: The self-validating nature of this protocol lies in the linearity and correlation
coefficient of the calibration curve. If the standards do not produce a highly linear plot, the
system is not valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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